molecular formula C7H4Br2O B1337937 2,6-Dibromobenzaldehyde CAS No. 67713-23-9

2,6-Dibromobenzaldehyde

Cat. No.: B1337937
CAS No.: 67713-23-9
M. Wt: 263.91 g/mol
InChI Key: YDYNSAUGVGAOLO-UHFFFAOYSA-N
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Description

2,6-Dibromobenzaldehyde is an organic compound with the molecular formula C7H4Br2O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its off-white crystalline appearance and is used as an intermediate in organic synthesis .

Scientific Research Applications

2,6-Dibromobenzaldehyde has a wide range of applications in scientific research:

Safety and Hazards

2,6-Dibromobenzaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

This compound is primarily used as a research compound .

Result of Action

As a research compound, it may be used to study the effects of brominated aromatic compounds on various biological systems .

Action Environment

The action, efficacy, and stability of 2,6-Dibromobenzaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its efficacy and action could also be influenced by the pH and the presence of other compounds in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromobenzaldehyde can be synthesized through various methods. One common method involves the selective bromination of benzenesulfonic acid, followed by substitution reactions . Another method includes the bromination of benzaldehyde derivatives under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and iron powder as reagents. The process typically includes the reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde, followed by bromination .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4,6-Tribromobenzaldehyde
  • 2,6-Dibromobenzoic acid
  • 2,6-Dibromophenethanol
  • 2,6-Dibromo-4-methylbenzaldehyde

Comparison: 2,6-Dibromobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzaldehydes. For example, 2,4,6-Tribromobenzaldehyde has three bromine atoms, leading to different chemical behavior and applications .

Properties

IUPAC Name

2,6-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYNSAUGVGAOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505654
Record name 2,6-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67713-23-9
Record name 2,6-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To anhydrous THF (70 ml), diisopropylamine (8.3 ml, 59.34 mmol) was added and then n-BuLi (1.6 M, 59.34 mmol) was slowly added dropwise at 0° C. using a syringe in a nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 30 min, and the temperature thereof was cooled to −78° C. Subsequently, 1,3-dibromobenzene (7 g, 29.67 mmol) in THF (35 ml) was slowly added using a dropping funnel. The reaction mixture was stirred at −78° C. for 30 min, following the slow addition of DMF (4.6 ml, 59.34 mmol), and then continuously stirred for 1 hour. After the termination of the reaction, an aqueous solution of dilute H2SO4 was added, and the resulting solution was extracted two times with ethyl acetate, washed with a saturated NaCl solution, dried over anhydrous MgSO4, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=40:1), thus obtaining the title compound as a white solid (6.64 g, 25.16 mmol, 85%).
Quantity
59.34 mmol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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